8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
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Overview
Description
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound that combines the structural features of benzodiazepines and boronic esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boronic Ester Group: This step involves the reaction of the benzodiazepine core with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often in the presence of a palladium catalyst and a base such as potassium carbonate
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boronic ester group.
Oxidation and Reduction: The benzodiazepine core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substituted Benzodiazepines: Resulting from nucleophilic substitution.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The benzodiazepine core is a common motif in many pharmaceuticals, and the boronic ester group can enhance the compound’s binding affinity to biological targets.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, while the benzodiazepine core can interact with neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.
Benzodiazepines: A class of compounds with similar core structures but lacking the boronic ester group.
Properties
Molecular Formula |
C15H19BN2O4 |
---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)9-5-6-10-11(7-9)18-12(19)8-17-13(10)20/h5-7H,8H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
YUHJWCNDBUPHPI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NCC(=O)N3 |
Origin of Product |
United States |
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